1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that features a thiazole ring, a piperidine ring, and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as oxalyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines .
Scientific Research Applications
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are of interest for developing new drugs and understanding biochemical pathways.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylthiazol-2-yl)ethanone: Similar in structure but lacks the piperidine and phenylpropanone moieties.
1-(4-Methylthiazol-2-yl)thio)methyl)piperidine: Similar but lacks the phenylpropanone moiety.
Uniqueness
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one is unique due to the combination of the thiazole, piperidine, and phenylpropanone moieties, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs .
Properties
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS2/c1-15-13-23-19(20-15)24-14-17-9-11-21(12-10-17)18(22)8-7-16-5-3-2-4-6-16/h2-6,13,17H,7-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFUYNJPQYHFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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